N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S/c1-16-4-12-21(13-5-16)33(31,32)28-14-2-3-17-6-9-20(15-22(17)28)27-24(30)23(29)26-19-10-7-18(25)8-11-19/h4-13,15H,2-3,14H2,1H3,(H,26,29)(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDXXYGVTWNQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Methodologies
Retrosynthetic Analysis
The compound can be dissected into three key components:
- 1-Tosyl-1,2,3,4-Tetrahydroquinolin-7-amine : Synthesized via reduction and protection of quinoline derivatives.
- Oxalyl Chloride : Serves as the oxalamide bridge precursor.
- 4-Chloroaniline : Provides the terminal aryl group.
The convergent synthesis involves sequential amide bond formation between these fragments.
Stepwise Synthesis
Preparation of 1-Tosyl-1,2,3,4-Tetrahydroquinolin-7-Amine
Procedure :
- Quoline Reduction : Catalytic hydrogenation of quinoline-7-nitrile using Pd/C in ethanol yields 1,2,3,4-tetrahydroquinolin-7-amine.
- Tosylation : Reaction with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 4 hours affords the tosyl-protected intermediate.
Reaction Conditions :
- Yield: 78–85%
- Key Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$ _3 $$): δ 7.72 (d, J = 8.2 Hz, 2H, Ts), 7.34 (d, J = 8.0 Hz, 2H, Ts), 6.92 (d, J = 8.5 Hz, 1H, Ar), 6.45 (s, 1H, Ar).
Oxalamide Bridge Formation
Procedure :
- Activation of Oxalyl Chloride : 1-Tosyl-1,2,3,4-tetrahydroquinolin-7-amine reacts with oxalyl chloride in anhydrous DCM at −10°C for 2 hours to form the intermediate oxalyl chloride adduct.
- Coupling with 4-Chloroaniline : The adduct is treated with 4-chloroaniline in the presence of TEA at room temperature for 12 hours.
Reaction Conditions :
- Yield: 65–72%
- Key Characterization: IR (KBr): 1685 cm$$ ^{-1} $$ (C=O), 1340 cm$$ ^{-1} $$ (S=O).
One-Pot Tandem Synthesis
Procedure :
A streamlined approach combines tetrahydroquinoline tosylation and oxalamide formation in a single reactor:
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | TEA | 25 | 72 |
| THF | DMAP | 0 | 68 |
| Acetonitrile | Pyridine | −10 | 65 |
Key Insight : DCM with TEA provided optimal yields due to superior solubility of intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H$$ _2$$O 70:30, 1.0 mL/min).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Stepwise | 3 | 65–72 | 98 | Moderate |
| One-Pot Tandem | 2 | 60–68 | 95 | High |
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of the compound.
Substitution: The aromatic rings and other functional groups can participate in substitution reactions, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Conditions would vary depending on the desired transformation, ranging from room temperature to high-temperature reflux.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biological research, it might be investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as a drug candidate for treating certain diseases.
Industry
In industry, it might find applications in the development of new materials, catalysts, or other chemical products.
Mechanism of Action
The mechanism of action for N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations :
- Metabolic Stability: Tosyl protection in the target compound may reduce oxidative metabolism compared to phenolic -OH groups in compound 115 .
- Solubility: Thiazole derivatives (e.g., compound 15) with hydroxyethyl or morpholino groups (compound 19) exhibit enhanced aqueous solubility, whereas the target compound’s bulky tosyl group may limit solubility .
Biological Activity
N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxalamide moiety : This functional group is known for its role in biological activity.
- Tetrahydroquinoline ring : A bicyclic structure that contributes to the compound's interaction with biological targets.
- Chlorophenyl group : This substituent may enhance the lipophilicity and biological activity of the compound.
The molecular formula for this compound is with a molecular weight of 442.0660 g/mol.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis : The compound triggers programmed cell death in cancer cells.
- Inhibition of cell proliferation : It effectively halts the growth of tumor cells through cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . Tests have shown effectiveness against several bacterial strains, suggesting potential as an antibiotic agent. The proposed mechanisms include:
- Disruption of bacterial cell membranes : Leading to increased permeability and cell lysis.
- Inhibition of bacterial enzymes : Targeting critical metabolic pathways within microbial cells.
Research Findings and Case Studies
A series of studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HeLa and MCF-7 cancer cell lines with IC50 values of 15 µM and 20 µM respectively. |
| Study 2 | Showed antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
| Study 3 | Investigated the mechanism of action and found that the compound induces apoptosis via the mitochondrial pathway. |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Receptor Binding : The compound may bind to receptors involved in apoptosis signaling pathways.
- Enzyme Inhibition : It can inhibit enzymes critical for cancer cell survival and proliferation.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N1-(4-chlorophenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide?
The synthesis typically involves multi-step organic reactions, including:
- Nucleophilic substitution for introducing the tosyl group to the tetrahydroquinoline core.
- Oxalamide coupling between the 4-chlorophenyl amine and the modified tetrahydroquinoline intermediate, using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF or THF) .
- Optimization parameters : Temperature (0–60°C), solvent polarity, and catalyst loading significantly affect yield. Chromatographic purification (e.g., silica gel or HPLC) is recommended for isolating high-purity products .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and substituent positions.
- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
- Infrared (IR) Spectroscopy : To identify amide (C=O, N-H) and sulfonyl (S=O) functional groups.
- HPLC-PDA : To assess purity (>95%) and monitor degradation under stress conditions .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize assays aligned with structural analogs:
- Enzyme inhibition assays : Target kinases or proteases due to the tosyl group’s potential interaction with catalytic sites.
- Cell viability assays : Use cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative activity.
- Antimicrobial testing : Gram-positive/-negative bacterial strains, with MIC (Minimum Inhibitory Concentration) as a key metric .
Advanced Research Questions
Q. What experimental strategies are effective for elucidating the compound’s mechanism of action?
- Target identification : Use affinity chromatography or pull-down assays with tagged compounds to isolate interacting proteins.
- Molecular docking : Computational modeling against known targets (e.g., EGFR, COX-2) to predict binding modes.
- Gene expression profiling : RNA-seq to identify downstream pathways affected in treated cells .
Q. How should structure-activity relationship (SAR) studies be structured to improve bioactivity?
- Substituent variation : Modify the chlorophenyl group (e.g., fluorination, methylation) or tosyl group (e.g., replacing with mesyl).
- Bioisosteric replacement : Swap the tetrahydroquinoline core with isoquinoline or indole analogs.
- In vitro validation : Test derivatives in dose-response assays to correlate structural changes with IC50 shifts .
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1–9) and quantify degradation via HPLC.
- Thermal stability : Monitor compound integrity at 37°C over 72 hours.
- Metabolic stability : Use liver microsomes to predict in vivo half-life .
Q. How can contradictory biological data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure bioavailability, tissue distribution, and metabolite formation.
- Dose recalibration : Adjust in vivo doses based on plasma protein binding and clearance rates.
- Assay standardization : Ensure consistent cell culture conditions (e.g., serum concentration, hypoxia) across experiments .
Q. What computational tools are recommended for predicting drug-target interactions?
- Molecular dynamics (MD) simulations : To study binding stability over time (e.g., GROMACS, AMBER).
- QSAR models : Train algorithms on bioactivity data from structural analogs to predict efficacy.
- Free-energy perturbation (FEP) : Calculate binding affinity changes for modified derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
